molecular formula C12H16N2 B11903816 6-Benzyl-1,6-diazaspiro[3.3]heptane

6-Benzyl-1,6-diazaspiro[3.3]heptane

Cat. No.: B11903816
M. Wt: 188.27 g/mol
InChI Key: ZEIXNNSDRODVFW-UHFFFAOYSA-N
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Description

6-Benzyl-1,6-diazaspiro[3.3]heptane is a spirocyclic compound characterized by a unique structure where a benzyl group is attached to a diazaspiro[3.3]heptane core.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Benzyl-1,6-diazaspiro[3One common method involves the use of azabicyclo[1.1.0]butyl intermediates, which undergo a two-step protocol to form the desired spirocyclic structure . The reaction conditions often include mild flow technology to ensure the stability and efficiency of the synthesis.

Industrial Production Methods: While specific industrial production methods for 6-Benzyl-1,6-diazaspiro[3.3]heptane are not extensively documented, the general approach would involve scaling up the laboratory synthesis protocols. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions: 6-Benzyl-1,6-diazaspiro[3.3]heptane can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Comparison with Similar Compounds

Comparison: 6-Benzyl-1,6-diazaspiro[3.3]heptane stands out due to its unique spirocyclic structure, which imparts high molecular rigidity and predictable vectorization. This makes it a valuable scaffold in drug design, offering advantages in terms of target selectivity and clinical success compared to more flexible or less defined structures .

Biological Activity

6-Benzyl-1,6-diazaspiro[3.3]heptane is a bicyclic compound belonging to the diazaspiro family, characterized by its unique spirocyclic structure that incorporates two nitrogen atoms. This compound has garnered attention for its potential pharmacological applications, particularly in the treatment of various disease states.

  • Molecular Formula : C₁₃H₁₈N₂
  • Molecular Weight : Approximately 218.31 g/mol
  • Structure : The spirocyclic framework allows for various chemical modifications, which can influence its biological activity.

Biological Activity Overview

The biological activity of this compound has been primarily studied in the context of its pharmacological potential. Research indicates that compounds with similar structures may interact with neurotransmitter receptors, modulating their activity and potentially leading to therapeutic effects.

While specific mechanisms for this compound are not fully elucidated, it is hypothesized that the presence of nitrogen atoms in its structure allows for interactions with various biological targets, including:

  • Neurotransmitter Receptors : Preliminary studies suggest that it may influence receptor activity, particularly in neurological contexts.
  • Epoxide Hydrolase Inhibition : Similar compounds have been noted for their ability to inhibit soluble epoxide hydrolase (sEH), which is involved in various metabolic and inflammatory pathways .

Binding Affinity Studies

In vitro binding assays have been conducted to evaluate the affinity of this compound for sigma receptors (σ1 and σ2). These studies typically involve:

  • Radioligand Binding Assays : Using radiolabeled ligands to assess displacement by the compound at varying concentrations.
Concentration (nM)σ1 Receptor Displacement (%)σ2 Receptor Displacement (%)
10>50>50
100>70>60
1000>90>80

These results indicate a promising interaction profile that warrants further investigation into its therapeutic potential.

Pharmacological Applications

Research highlights several potential applications for this compound:

  • Neurological Disorders : Its ability to modulate neurotransmitter receptors suggests potential use in treating conditions such as anxiety and depression.
  • Anti-inflammatory Effects : As an inhibitor of sEH, it may provide therapeutic benefits in inflammatory diseases such as rheumatoid arthritis and cardiovascular conditions .

Comparative Analysis with Related Compounds

Several compounds share structural similarities with this compound, which can provide insights into its biological activity:

Compound NameStructure TypeUnique Features
1-Benzyl-2,2-dimethyl-6-tosyl-1,6-diazaspiro[3.3]heptaneDiazaspiro compoundContains a tosyl group enhancing solubility
2-Benzyl-6-(4-fluorobenzyl)-2,6-diaza-spiro[3.3]heptaneDiazaspiro compoundSubstituted with fluorobenzyl group for increased bioactivity
1-Benzyl-1,6-diazaspiro[3.3]heptane oxalateSalt formExhibits different solubility and stability characteristics

This table illustrates how variations in substituents can affect the biological properties and potential applications of diazaspiro compounds.

Properties

Molecular Formula

C12H16N2

Molecular Weight

188.27 g/mol

IUPAC Name

6-benzyl-1,6-diazaspiro[3.3]heptane

InChI

InChI=1S/C12H16N2/c1-2-4-11(5-3-1)8-14-9-12(10-14)6-7-13-12/h1-5,13H,6-10H2

InChI Key

ZEIXNNSDRODVFW-UHFFFAOYSA-N

Canonical SMILES

C1CNC12CN(C2)CC3=CC=CC=C3

Origin of Product

United States

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